A Comprehensive Technical Guide to the Physicochemical Properties of 4-Propylpyrrolidin-2-one
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Propylpyrrolidin-2-one
Abstract: 4-Propylpyrrolidin-2-one is a pivotal chiral intermediate, most notably in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists to ensure reaction efficiency, product purity, and the development of effective drug delivery systems. This guide provides an in-depth analysis of the core physicochemical characteristics of 4-Propylpyrrolidin-2-one, grounded in established analytical principles. It details not just the known data but also the causality behind the experimental methodologies required for their validation, offering a practical framework for laboratory application.
Introduction and Strategic Importance
Chemical Identity and Structure
4-Propylpyrrolidin-2-one is a derivative of pyrrolidinone, also known as a γ-lactam. Its structure consists of a five-membered ring containing a nitrogen atom and a carbonyl group, with a propyl substituent at the fourth carbon position.
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CAS Numbers:
The key structural feature is the chiral center at the C4 position, leading to two distinct stereoisomers: (R) and (S). The specific stereochemistry is critical in asymmetric synthesis, where the (R)-isomer is the required precursor for Brivaracetam.[1]
Significance in Pharmaceutical Development
The therapeutic efficacy of many modern drugs is dependent on their precise three-dimensional structure. The synthesis of Brivaracetam requires the stereospecific (R)-isomer of 4-propylpyrrolidin-2-one to achieve the desired pharmacological activity.[3] Therefore, a robust understanding of this intermediate's properties is not merely academic; it directly impacts:
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Process Chemistry: Optimizing reaction conditions, solvent selection, and purification methods like distillation or crystallization.
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Purity Control: Establishing criteria for identity and purity through methods like melting point analysis and spectroscopy.
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Formulation Science: Predicting solubility and stability, which are crucial for developing a viable drug product.
This guide serves as a foundational resource for scientists engaged in these critical aspects of drug development.
Summary of Core Physicochemical Properties
The following table summarizes the key physicochemical data for 4-Propylpyrrolidin-2-one. It is important to note that while some values are computationally predicted, they provide a strong basis for experimental design.
| Property | Value / Predicted Value | Significance in Drug Development |
| Molecular Weight | 127.18 g/mol [4][8] | Stoichiometric calculations, mass spectrometry identification. |
| Melting Point | Not experimentally reported in available literature. | A key indicator of purity; a sharp, narrow range suggests high purity.[9] |
| Boiling Point | Not experimentally reported in available literature. | Essential for purification via distillation.[10] |
| pKa (N-H proton) | 16.66 ± 0.40 (Predicted)[4] | Indicates very weak acidity; the compound will be predominantly neutral under physiological conditions. |
| logP (Octanol/Water) | 0.9 (Computed XLogP3)[8] | Suggests moderate lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[4][8] | Predicts transport properties such as blood-brain barrier penetration. |
Spectroscopic Profile for Structural Verification
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a broad singlet for the N-H proton, multiplets for the diastereotopic protons on the pyrrolidinone ring, and characteristic signals for the n-propyl chain (a triplet for the terminal methyl group and two multiplets for the methylene groups).
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The most downfield signal would be the carbonyl carbon (C=O) of the lactam. The other signals would correspond to the three carbons of the propyl group and the three carbons of the pyrrolidinone ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption bands would be:
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A strong, sharp peak around 1670-1700 cm⁻¹ , characteristic of the C=O (amide) stretch in a five-membered lactam ring.
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A broad band around 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration.
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Several peaks in the 2850-2960 cm⁻¹ region, representing the C-H stretching of the propyl group and the ring.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (~127.18). Common fragmentation patterns would likely involve the loss of the propyl group or cleavage of the lactam ring.
Experimental Determination of Key Properties
The following sections detail standardized, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is provided to enhance experimental robustness.
Melting Point Determination
Expertise & Causality: The melting point is one of the most reliable indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden over a wider range.[9][11] The capillary method is a standard and accessible technique for this determination.
Protocol 4.1: Capillary Method for Melting Point Determination
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Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
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Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
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Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
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Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.[11]
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Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for melting point determination via the capillary method.
Boiling Point Determination
Expertise & Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a fundamental property for purification by distillation.[12] For small sample quantities, a micro-reflux method is highly efficient and minimizes material loss.
Protocol 4.2: Micro-Boiling Point Determination
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Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.
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Thermometer Placement: Clamp the test tube in a heating block. Suspend a thermometer so that its bulb is just above the surface of the liquid. The bulb must be positioned where the vapor will condense and reflux.
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Heating: Turn on the stirrer and begin heating the block gently.
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Observation: Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls. Adjust the heating so this ring is stable and located at the height of the thermometer bulb.
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Recording: Allow the temperature to stabilize for a few minutes while the liquid is gently refluxing. The stable temperature reading on the thermometer is the boiling point.
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Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a pressure nomograph.
Caption: Micro-reflux method for determining the boiling point.
Solubility Determination
Expertise & Causality: Solubility is governed by the principle of "like dissolves like."[13] 4-Propylpyrrolidin-2-one has a polar lactam group, suggesting solubility in polar solvents like water and alcohols, and a nonpolar propyl tail, suggesting solubility in organic solvents like ethers and chlorinated hydrocarbons. Quantifying this is essential for choosing appropriate reaction and purification solvents. The shake-flask method is the gold standard for determining equilibrium solubility.[14]
Protocol 4.3: Shake-Flask Method for Solubility
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System Preparation: Add an excess amount of 4-Propylpyrrolidin-2-one to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
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Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled.
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Sampling: Carefully withdraw a known volume of the clear, supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.
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Quantification: Determine the concentration of the solute in the sampled solution using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).
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Calculation: Express the solubility in units such as mg/mL or mol/L.
pKa Determination
Expertise & Causality: The pKa value defines the strength of an acid. For 4-Propylpyrrolidin-2-one, the relevant proton is on the nitrogen atom. Its predicted high pKa (~16.66) indicates it is a very weak acid and will not be significantly deprotonated in most conditions.[4] Potentiometric titration is a highly accurate method for determining pKa by monitoring pH changes upon the addition of a titrant.[15]
Protocol 4.4: Potentiometric Titration for pKa Determination
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Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in an appropriate solvent system (often a water-cosolvent mixture for organic compounds).
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Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the sample solution and monitor the initial pH.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point on the titration curve.[16]
Caption: Workflow for pKa determination using potentiometric titration.
Safety and Handling
4-Propylpyrrolidin-2-one, like any laboratory chemical, should be handled with appropriate care. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[17] General precautions include:
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Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
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Working in a well-ventilated area or a chemical fume hood.
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Avoiding inhalation of vapors and direct contact with skin and eyes.[18]
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Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
The physicochemical properties of 4-Propylpyrrolidin-2-one are integral to its successful application as a high-value intermediate in pharmaceutical manufacturing. Its moderate lipophilicity, predicted high pKa, and distinct spectroscopic signature provide a clear framework for its synthesis, purification, and quality control. The experimental protocols detailed in this guide offer a robust, scientifically grounded approach for researchers to validate these properties, ensuring the consistency and quality required for the development of life-saving therapeutics like Brivaracetam.
References
-
AA Blocks. 930123-38-9 | (S)-4-Propylpyrrolidin-2-one. [Link]
-
Wolthuis, E., et al. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]
-
Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Vollhardt, K. P. C., & Schore, N. E. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
JoVE. Boiling Points - Concept. [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
University of Calgary. Melting point determination. [Link]
-
SSERC. Melting point determination. [Link]
-
University of Calgary. BOILING POINT DETERMINATION. [Link]
-
ResearchGate. The Experimental Determination of Solubilities. [Link]
-
iChemical. (4R)-4-propylpyrrolidin-2-one, CAS No. 930123-37-8. [Link]
-
JoVE. Boiling Points - Procedure. [Link]
-
University of Calgary. Micro-boiling point measurement. [Link]
-
Education.com. Testing the Solubility of Common Liquid Solvents. [Link]
-
Clarion University. Determination of Melting Point. [Link]
- Google Patents. US20230373914A1 - Process for the preparation of (r)
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. [Link]
-
Alloprof. Measuring Solubility. [Link]
-
University of Texas at Dallas. Experiment 1 - Melting Points. [Link]
-
PubChem - NIH. 4-Propylpyrrolidin-2-one. [Link]
-
Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Google Patents. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.
Sources
- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. aablocks.com [aablocks.com]
- 6. (4R)-4-propylpyrrolidin-2-one 97% | CAS: 930123-37-8 | AChemBlock [achemblock.com]
- 7. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]
- 8. 4-Propylpyrrolidin-2-one | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. vernier.com [vernier.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. education.com [education.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
Figure 1. The proposed structure of 4-propylpyrrolidin-2-one with standard IUPAC numbering for the pyrrolidinone ring and sequential lettering for the propyl chain protons and carbons.
